4-Azido-5-fluoropyridine-3-carbaldehyde
CAS No.: 1378039-78-1
Cat. No.: VC2730597
Molecular Formula: C6H3FN4O
Molecular Weight: 166.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378039-78-1 |
|---|---|
| Molecular Formula | C6H3FN4O |
| Molecular Weight | 166.11 g/mol |
| IUPAC Name | 4-azido-5-fluoropyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H |
| Standard InChI Key | LVJCFVXZLPITMU-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O |
| Canonical SMILES | C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O |
Introduction
Chemical Properties and Structure
Basic Identification
4-Azido-5-fluoropyridine-3-carbaldehyde is characterized by several key identifiers that distinguish it within chemical databases and literature:
| Property | Value |
|---|---|
| CAS Number | 1378039-78-1 |
| Molecular Formula | C₆H₃FN₄O |
| Molecular Weight | 166.11 g/mol |
| IUPAC Name | 4-Azido-5-fluoropyridine-3-carbaldehyde |
The compound belongs to the class of functionalized pyridines, featuring three key reactive groups: an azide moiety at the 4-position, a fluorine atom at the 5-position, and an aldehyde group at the 3-position.
Structural Characteristics
The molecular structure of 4-Azido-5-fluoropyridine-3-carbaldehyde integrates several important functional elements:
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A pyridine ring serving as the core heterocyclic scaffold
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An azido (N₃) group at position 4, providing a reactive handle for click chemistry and other transformations
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A fluorine substituent at position 5, enhancing metabolic stability and modifying electronic properties
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An aldehyde group at position 3, offering versatility for further synthetic modifications
This combination of functional groups creates a molecule with unique electronic distribution and reactivity patterns. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen influences the reactivity of the azide and aldehyde functionalities, making this compound particularly valuable for regioselective transformations.
Synthesis Methods
Nucleophilic Aromatic Substitution
Chemical Reactivity
Azide-Based Transformations
The azide group in 4-Azido-5-fluoropyridine-3-carbaldehyde enables several important reaction pathways:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One of the most valuable applications of azide-containing compounds is their participation in click chemistry, particularly CuAAC reactions:
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The azide group reacts selectively with terminal alkynes in the presence of copper(I) catalysts
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This reaction produces 1,4-disubstituted 1,2,3-triazoles with high regioselectivity
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The reaction typically proceeds under mild conditions with high yields
This reactivity is exemplified in the synthesis of compounds like [18F]fluoropyridine–candesartan, where similar azide-containing fluoropyridines undergo click reactions with alkyne-bearing partners to create complex bioactive molecules .
Staudinger Reduction
The azide functionality can be converted to an amine through the Staudinger reduction:
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Treatment with phosphines (typically triphenylphosphine) generates an iminophosphorane intermediate
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Subsequent hydrolysis yields the corresponding primary amine
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This transformation occurs under mild conditions and tolerates many other functional groups
Aldehyde Transformations
The 3-carbaldehyde group provides additional synthetic versatility:
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Nucleophilic additions with organometallic reagents (Grignard, organolithium)
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Reductive amination for the synthesis of amino derivatives
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Wittig and related olefination reactions
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Aldol and related condensation reactions
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Reduction to primary alcohols or oxidation to carboxylic acids
Influence of Fluorine Substitution
The fluorine atom at the 5-position significantly influences the compound's reactivity:
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Enhanced electrophilicity of the pyridine ring due to the electron-withdrawing effect
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Modified regioselectivity in nucleophilic addition reactions
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Increased metabolic stability in biological systems
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Altered physical properties including lipophilicity and pKa values
Research has shown that fluorinated pyridine derivatives exhibit different reactivity profiles in cycloaddition reactions compared to their non-fluorinated analogs, making them valuable building blocks in medicinal chemistry and materials science.
Applications in Chemical Research
Pharmaceutical Development
4-Azido-5-fluoropyridine-3-carbaldehyde serves as a valuable intermediate in pharmaceutical research:
Synthesis of Bioactive Heterocycles
The compound's multifunctional nature makes it ideal for the construction of complex heterocyclic scaffolds found in medicinal chemistry:
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Development of kinase inhibitors containing fluorinated pyridine cores
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Synthesis of antibacterial agents leveraging the unique electronic properties of fluorinated heterocycles
Radiochemistry Applications
The structure of 4-Azido-5-fluoropyridine-3-carbaldehyde makes it relevant to radiopharmaceutical development, as evidenced by related work on [18F]fluoropyridine derivatives:
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The fluorine position provides a site for potential 18F-labeling for PET imaging applications
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The azide functionality enables bioconjugation through click chemistry
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These features allow for the development of targeted molecular imaging agents
Materials Science
Azido-fluoropyridine derivatives have emerging applications in materials science:
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Precursors for nitrogen-rich polymeric materials
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Building blocks for fluorinated heterocyclic polymers with specialized properties
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Components in thermally responsive materials due to the reactive nature of the azide group
The thermal decomposition behavior of similar azidopyridines has been studied, revealing that the lack of hydrogen atoms in these structures favors the formation of planar polyconjugated carbon–nitrogen networks with porphyrin-like structures through complex chain polymerization mechanisms .
| Safety Measure | Implementation |
|---|---|
| Personal Protection | Use appropriate PPE including gloves, lab coat, and safety glasses |
| Storage | Store in cool, dry conditions away from acids and oxidizing agents |
| Scale Limitations | Avoid working with large quantities; handle on appropriate laboratory scale |
| Thermal Control | Maintain reaction temperatures below 50°C when possible |
| Waste Disposal | Follow institutional protocols for disposal of azide-containing waste |
Safety data sheets should be consulted for specific handling instructions before working with this compound.
Current Research and Future Perspectives
Emerging Applications
Recent research highlights several promising directions for 4-Azido-5-fluoropyridine-3-carbaldehyde and related compounds:
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Development of novel fluorinated heterocyclic building blocks for medicinal chemistry
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Expansion of click chemistry applications in bioconjugation and materials science
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Exploration of transition-metal-free reactions utilizing the azide functionality
Research has demonstrated the importance of azides in organic synthesis, particularly in stereoselective amination reactions under mild conditions, which is beneficial for synthesizing complex molecules with precise stereochemical control.
Synthetic Methodology Advancement
Continuing methodological improvements include:
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